molecular formula C11H14ClNO3 B1667127 Phenethylamine, alpha-ethyl-3,4-methylenedioxy-, hydrochloride CAS No. 42542-07-4

Phenethylamine, alpha-ethyl-3,4-methylenedioxy-, hydrochloride

Cat. No. B1667127
CAS RN: 42542-07-4
M. Wt: 229.7 g/mol
InChI Key: IDTFFMXIXMYSLP-UHFFFAOYSA-N
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Description

Phenethylamine, alpha-ethyl-3,4-methylenedioxy-, hydrochloride, also known as α-Methyl-3,4-(methylenedioxy)phenethylamine hydrochloride, is a compound with the molecular formula C10H13NO2·ClH . It is structurally similar to MDA, but without the methyl group at the alpha position . It is also known by other names such as Amphetamine, 3,4-(methylenedioxy)-, hydrochloride; 1-(3,4-(Methylenedioxy)phenyl)-2-aminopropane; 1,3-Benzodioxole-5-ethanamine, α-methyl-, hydrochloride; 3,4-(Methylenedioxy)-α-methyl-β-phenylethylamine hydrochloride; 3,4-Methylenedioxyamphetamine hydrochloride .


Synthesis Analysis

The synthesis of 3,4-Methylenedioxyphenethylamine hydrochloride can be achieved by reacting aluminum chloride, LiAlH4, and 3,4-methylenedioxyphenylacetonitrile .


Molecular Structure Analysis

The molecular weight of this compound is 215.677 g/mol . The IUPAC Standard InChI is InChI=1S/C10H13NO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7H,4,6,11H2,1H3 . The Canonical SMILES is CCC(CC1=CC2=C(C=C1)OCO2)N.Cl .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.70 g/mol . The molecular formula is C11H16ClNO2 .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-9(12)5-8-3-4-10-11(6-8)14-7-13-10;/h3-4,6,9H,2,5,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRHMTZYADABJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC2=C(C=C1)OCO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00897578
Record name 1,3-Benzodioxolylbutanamine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenethylamine, alpha-ethyl-3,4-methylenedioxy-, hydrochloride

CAS RN

42542-07-4
Record name 1,3-Benzodioxolylbutanamine hydrochloride
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Record name NSC172188
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Record name 1,3-Benzodioxolylbutanamine hydrochloride
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Record name 42542-07-4
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Record name 1,3-BENZODIOXOLYLBUTANAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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